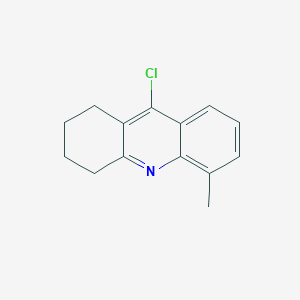

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and chemical applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities

Métodos De Preparación

The synthesis of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of a base, followed by cyclization to form the acridine ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Análisis De Reacciones Químicas

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding acridone derivatives.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the replication and transcription processes, leading to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and kinases, further contributing to its biological activity .

Comparación Con Compuestos Similares

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:

9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.

9-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine: Studied for its anti-cancer properties.

Ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate: Used as a corrosion inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .

Actividad Biológica

9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is a compound belonging to the tetrahydroacridine family, which is known for its diverse biological activities, particularly in relation to neurodegenerative diseases like Alzheimer's. This compound has garnered attention due to its potential as a cholinesterase inhibitor, which is crucial for the treatment of such conditions.

The primary mechanism of action for this compound involves the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound can increase acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against AChE and BChE. For instance, studies have reported IC50 values indicating the concentration required to inhibit enzyme activity by 50%.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 4.89 ± 0.21 | 3.61 ± 0.15 |

These values suggest that the compound has potent activity against both cholinesterases, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the tetrahydroacridine core can significantly affect biological activity. The presence of chlorine and methyl groups at specific positions enhances the compound's ability to interact with enzyme active sites.

Neuroprotective Effects

In addition to its cholinesterase inhibition properties, this compound has demonstrated neuroprotective effects in various experimental models. In vitro studies using neuronal cell lines showed that this compound can reduce oxidative stress and apoptosis induced by neurotoxic agents.

For example:

- In a study involving human neuroblastoma cells treated with β-amyloid peptide (a hallmark of Alzheimer's pathology), treatment with this compound resulted in a significant decrease in cell death compared to untreated controls .

Pharmacological Studies

Recent pharmacological evaluations have further validated the therapeutic potential of this compound. In vivo studies on animal models of Alzheimer's disease revealed that administration of this compound led to improved cognitive performance in behavioral tests such as the Morris water maze and Y-maze tasks.

Propiedades

IUPAC Name |

9-chloro-5-methyl-1,2,3,4-tetrahydroacridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLGFHXSSXULPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.